molecular formula C13H10N2O2 B7742866 N-(3-cyano-5-phenyl-2-furyl)acetamide

N-(3-cyano-5-phenyl-2-furyl)acetamide

Cat. No.: B7742866
M. Wt: 226.23 g/mol
InChI Key: VKOXUTOFNWGXKP-UHFFFAOYSA-N
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Description

N-(3-cyano-5-phenyl-2-furyl)acetamide is a chemical compound of interest in medicinal and organic chemistry research. It features a furan ring core, which is a privileged structure in drug discovery, substituted with a cyano group and an acetamide moiety. These functional groups are common in the synthesis of more complex heterocyclic systems and are known to contribute to molecular interactions with biological targets . Compounds with analogous structures, such as those incorporating cyano-substituted furan and acetamide groups, have demonstrated significant research value. For instance, structurally related heterocyclic hybrids are actively investigated for their potential as antitumor agents . The molecular framework of this compound makes it a potential intermediate or precursor in the development of novel therapeutic heterodimers, which are single molecules designed to interact with multiple pharmacological targets simultaneously . Researchers may utilize this compound in the synthesis of complex molecules like thieno[2,3-b]pyridines or other fused heterocycles, which are prominent scaffolds in the search for new bioactive agents . As with all compounds of this nature, this compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-cyano-5-phenylfuran-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-9(16)15-13-11(8-14)7-12(17-13)10-5-3-2-4-6-10/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOXUTOFNWGXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5-phenyl-2-furyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production methods for cyanoacetamides often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-phenyl-2-furyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, making the compound more susceptible to nucleophilic attack. The acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Antimicrobial Acetamide Derivatives

Compounds such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(3-isopropylphenyl) analog (48) exhibit strong activity against gram-positive bacteria . However, the absence of a piperazine or thiazole moiety in the target compound could reduce broad-spectrum efficacy compared to these derivatives.

Nitro-Substituted Analogs

Naphtho[2,1-b]furan derivatives like N-[2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (5a-d) demonstrate antibacterial activity influenced by nitro groups . The nitro group’s strong electron-withdrawing nature contrasts with the cyano group in the target compound, which may offer similar electronic effects but with reduced mutagenic risks observed in nitrofuran derivatives (see Section 2.3).

Chalcone Derivatives

Chalcones (e.g., α,β-unsaturated ketones like compounds 51 and 52) exhibit anti-cancer and anti-inflammatory properties due to their conjugated systems .

Structural and Crystallographic Comparisons

Meta-Substituted Trichloro-Acetamides

N-(3-chlorophenyl)-2,2,2-trichloro-acetamide and its analogs show that meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) significantly alters crystal packing and lattice constants .

Tertiary Amides

N-Benzyl-N-(furan-2-ylmethyl)acetamide (2), a tertiary amide, was synthesized with ≥93% yield using acetic anhydride .

Pharmacological Potential vs. Structural Complexity

Complex analogs like 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA) combine multiple heterocycles for targeted activity . The simpler furyl-acetamide scaffold of the target compound may offer advantages in synthetic scalability and pharmacokinetic optimization.

Q & A

Q. How do structural modifications affect the compound’s photostability and shelf-life?

  • Methodological Answer :
  • Accelerated aging studies : Expose analogs to UV light and monitor degradation via HPLC.
  • DFT calculations : Model bond dissociation energies to predict vulnerable positions (e.g., furan ring oxidation) .

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